2-Quinolylmethyl pyridinium iodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5330-88-1 |
|---|---|
Molecular Formula |
C15H13IN2 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)quinoline;iodide |
InChI |
InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-14-9-8-13-6-2-3-7-15(13)16-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
YGUIRQGPDPOALS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3C=C2.[I-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Quinolylmethyl Pyridinium Iodide
Generation and Reactivity of 2-Quinolylmethyl Pyridinium (B92312) Ylides
Pyridinium ylides are neutral molecules that contain a positively charged nitrogen atom in the pyridine (B92270) ring and a negatively charged carbon atom attached to it. These species are typically generated in situ from their corresponding pyridinium salts. nih.govnih.gov
Dehydrohalogenation Reactions for Ylide Formation
The primary method for generating a 2-quinolylmethyl pyridinium ylide is through the dehydrohalogenation of 2-quinolylmethyl pyridinium iodide. This reaction involves treating the pyridinium salt with a base to remove a proton from the methylene (B1212753) group attached to the pyridinium nitrogen.
The choice of base is crucial for the efficient generation of the ylide. Common bases used for this purpose include organic bases like triethylamine (B128534) and inorganic bases such as sodium hydride and potassium carbonate. nih.govresearchgate.net The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, to prevent unwanted side reactions. researchgate.netplos.org The ease of ylide formation is influenced by the acidity of the methylene protons, which is in turn affected by the electron-withdrawing nature of the pyridinium ring. nih.gov
Scope of Pyridinium Ylide Reactivity
Once generated, the 2-quinolylmethyl pyridinium ylide exhibits a broad range of reactivity, acting as a nucleophile or a 1,3-dipole. researchgate.netresearchgate.net Its behavior is largely dictated by the nature of the reacting partner.
As a nucleophile, the ylide can participate in Michael addition reactions with electron-deficient alkenes. rsc.org However, its most significant reactivity lies in its role as a 1,3-dipole in cycloaddition reactions. nih.govjbclinpharm.org This reactivity is fundamental to the construction of various heterocyclic systems. The stability and reactivity of pyridinium ylides have made them valuable intermediates in organic synthesis for creating diverse molecular architectures. researchgate.netorganic-chemistry.org
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition reactions are a powerful class of pericyclic reactions that involve the combination of a 1,3-dipole, such as a pyridinium ylide, with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. wikipedia.orgslideshare.net These reactions are highly valuable in synthetic chemistry for their ability to construct heterocyclic rings with a high degree of stereoselectivity and regioselectivity. wikipedia.org
Reactivity with Alkynes and Alkynyl Esters
The 2-quinolylmethyl pyridinium ylide readily undergoes 1,3-dipolar cycloaddition reactions with various alkynes and alkynyl esters. nih.govresearchgate.net These reactions are often facilitated by the presence of electron-withdrawing groups on the dipolarophile, which enhances its reactivity. nih.govnih.gov
Commonly used dipolarophiles in these reactions include dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate. researchgate.net The reaction typically proceeds by mixing the pyridinium salt with the alkyne in the presence of a base to generate the ylide in situ. plos.org The resulting cycloadduct then undergoes spontaneous aromatization, often through oxidation by air, to yield the final stable heterocyclic product. nih.gov The reaction conditions, such as the choice of solvent and base, can influence the reaction's efficiency and yield. nih.govresearchgate.net
Formation of Indolizine (B1195054) and Benzoindolizine Scaffolds
A key application of the 1,3-dipolar cycloaddition reactions of 2-quinolylmethyl pyridinium ylides is the synthesis of indolizine and benzoindolizine scaffolds. researchgate.netorganic-chemistry.org Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead, and they are present in numerous natural products with interesting biological activities. nih.gov
The reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with an alkyne like methyl propiolate leads to the formation of an indolizine derivative containing a quinoline (B57606) unit. researchgate.net This process involves the initial [3+2] cycloaddition to form a dihydroindolizine intermediate, which then aromatizes to the stable indolizine. nih.gov The fusion of the quinoline moiety to the indolizine core results in a benzoindolizine-type structure, a more complex heterocyclic system.
The versatility of this method allows for the synthesis of a wide array of substituted indolizines by varying the substituents on both the pyridinium ylide and the dipolarophile. organic-chemistry.orgijettjournal.org
Structural Variations in Cycloaddition Products
The structural diversity of the products obtained from these cycloaddition reactions is a testament to the versatility of the 2-quinolylmethyl pyridinium ylide. By modifying the structure of the alkyne dipolarophile, a range of substituted indolizine and benzoindolizine derivatives can be accessed.
For instance, the reaction with symmetrical alkynes like dimethyl acetylenedicarboxylate yields products with ester groups at two positions of the newly formed five-membered ring. researchgate.net The use of unsymmetrical alkynes, such as methyl propiolate, can lead to the formation of regioisomers, although one isomer is often favored. researchgate.net The specific substitution pattern on the final product is determined by the regiochemistry of the cycloaddition reaction, which can be influenced by electronic and steric factors of the reactants. mdpi.com
Ring-Opening Reactions of the Pyridinium Moiety
The quaternary nitrogen atom in the pyridinium ring of this compound renders the ring electron-deficient and thus susceptible to nucleophilic attack. This reactivity is the basis for several important chemical transformations, including ring-opening processes that can be triggered by nucleophiles such as water.
The hydrolysis of N-alkylpyridinium salts, including this compound, can be initiated by the nucleophilic attack of water on the pyridinium ring. organic-chemistry.orgorganic-chemistry.org This process, often facilitated under basic or specific mediated conditions, leads to the cleavage of the pyridinium ring. The reaction generally proceeds via the addition of a hydroxide (B78521) ion (or water molecule) to the α-position of the pyridinium nitrogen, forming an unstable intermediate. organic-chemistry.org This is followed by a series of rearrangements that result in the cleavage of a C-N bond and the opening of the heterocyclic ring. youtube.comyoutube.com
Following the water-triggered ring-opening of the pyridinium moiety, the resulting open-chain intermediate possesses reactive functional groups that can participate in intramolecular reactions. This is particularly relevant in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]quinolines. acs.orgacs.org
The ring-opened intermediate derived from this compound contains functionalities that can undergo an intramolecular nucleophilic addition and subsequent cyclization. organic-chemistry.orgresearchgate.net This process typically involves the attack of a nucleophilic nitrogen atom onto a carbonyl group within the same molecule, leading to the formation of a new five-membered pyrrole (B145914) ring. researchgate.net The final step is often a dehydration reaction, which re-establishes aromaticity and yields the stable pyrrolo[1,2-a]quinoline (B3350903) scaffold. acs.org This synthetic strategy is a powerful method for constructing complex nitrogen-containing heterocycles from relatively simple pyridinium salt precursors. acs.orgresearchgate.net
Several synthetic methods have been developed based on this principle, utilizing various catalysts and reaction conditions to achieve high yields of the desired pyrrolo[1,2-a]quinoline products. acs.orgunisi.itmdpi.com
Table 1: Research Findings on Pyrrole Formation from Pyridinium Salt Derivatives
| Starting Material Type | Reaction Conditions | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-Alkylpyridinium Salts | I₂, K₂CO₃, H₂O/DCE, 80°C | 2-Formylpyrroles | Reaction proceeds via a H₂O-triggered ring opening followed by intramolecular nucleophilic addition. | organic-chemistry.org |
| Carbonyl-Stabilized Quinolinium Ylide Precursors | Et₃N (Triethylamine) | Substituted Pyrrolo[1,2-a]quinolines | A formal [3+2]-cycloaddition reaction provides good to high yields of the fused heterocyclic system. | acs.org |
| N-Arylpyrroles with Arylalkynes | Visible Light, Rhodamine 6G, DIPEA | Pyrrolo[1,2-a]quinolines | A visible-light-mediated annulation reaction proceeds at room temperature. | researchgate.net |
| 2-Nitrobenzaldehyde and Acrylic Ester Derivatives | Acetic Acid (AcOH) in Methanol (MeOH) | Fused Pyrrolo[1,2-a]quinolines | A tandem aza-Michael–aldol reaction under green conditions forms two C-N bonds and one C-C bond. | acs.org |
Complexation Chemistry with Metal Centers
The quinoline and pyridinium components of this compound provide potential sites for coordination with metal ions, leading to the formation of transition metal complexes. The structure of the ligand, however, dictates the nature of these interactions.
As a potential ligand, this compound presents distinct coordination features. The nitrogen atom of the quinoline ring, with its available lone pair of electrons, is a primary site for binding to transition metal ions. nih.govresearchgate.net In contrast, the nitrogen atom of the pyridinium ring is quaternized, bearing a permanent positive charge, which makes it an unlikely donor to cationic metal centers. Therefore, the ligand is expected to coordinate primarily in a monodentate fashion through the quinoline nitrogen. jscimedcentral.com
However, the iodide counter-ion can also participate in coordination, potentially leading to bidentate or bridging coordination modes, depending on the metal ion and the reaction conditions. jscimedcentral.com Transition metal complexes involving pyridine and quinoline ligands can adopt various geometries, including tetrahedral, square planar, and octahedral, influenced by the metal's d-electron configuration and the steric and electronic properties of all ligands in the coordination sphere. wikipedia.orgnih.govhelsinki.fi For instance, research on similar pyridinium iodide salts has shown the formation of complex salts with transition metals like Fe(III), Co(II), Ni(II), and Cu(II). dergipark.org.tr
Table 2: Common Coordination Geometries of Pyridine and Quinoline Complexes
| Metal Ion | Ligand Type | Typical Coordination Number | Common Geometry | Reference(s) |
|---|---|---|---|---|
| Ni(II) | Pyridine | 4, 6 | Square Planar, Octahedral | wikipedia.org, jscimedcentral.com |
| Cu(I) | Pyridine | 4 | Tetrahedral | jscimedcentral.com |
| Cu(II) | Pyridine derivative | 4 | Square Planar | nih.gov |
| Pd(II) | Pyridine | 4 | Square Planar | acs.org |
| Co(II) | Pyridine derivative | 6 | Octahedral | helsinki.fi |
| Fe(III) | Pyridinium Iodide Salt | 4 | Tetrahedral (in [emPy]FeICl₃) | dergipark.org.tr |
The specific structure of the 2-Quinolylmethyl pyridinium ligand is expected to significantly influence the properties of its metal complexes. The bulky 2-quinolylmethyl substituent introduces considerable steric hindrance around the metal center. nih.gov This steric crowding can affect the coordination number of the metal, the stability of the complex, and the lability of other co-ligands. researchgate.net
Furthermore, the positively charged pyridinium moiety, while not directly coordinating, exerts a strong electron-withdrawing effect through the molecule's framework. This electronic influence can modulate the Lewis acidity of the metal center and its redox properties. nih.gov Studies on substituted pyridine ligands have demonstrated that both steric and electronic effects play a crucial role in determining the physicochemical properties and reactivity of the resulting coordination compounds. acs.org For example, the basicity of the coordinating nitrogen atom and the steric profile of the ligand are known to correlate with the stability of the metal complex. researchgate.net The unique combination of a bulky, coordinating quinoline group and a non-coordinating, electron-withdrawing pyridinium cation makes this ligand a candidate for creating metal complexes with tailored electronic and steric environments. acs.orgnih.gov
Mechanistic Investigations of Reactions Involving 2 Quinolylmethyl Pyridinium Systems
Mechanistic Elucidation of Ring-Opening Reactions
Ring-opening reactions of pyridinium (B92312) systems are fundamental processes that can lead to a variety of functionalized products. The presence of the quinolylmethyl substituent introduces unique electronic and steric factors that influence the reaction pathways.
While direct studies on the ring-opening of 2-quinolylmethyl pyridinium iodide are not extensively detailed in the provided results, the behavior of related pyridinium salts provides a strong basis for identifying likely intermediates. In many cases, the reaction is initiated by a nucleophilic attack on the pyridinium ring. For N-alkyl pyridinium salts, this can lead to the formation of a dihydropyridine (B1217469) derivative. Subsequent cleavage of the ring can occur, particularly under forcing conditions or with specific reagents.
In related systems, such as the hydrolysis of dihydroimidazolium ions, ring-opening is a key step that leads to an amino ketone intermediate, which can then undergo further cyclization. rsc.org This suggests that a potential key intermediate in the ring-opening of this compound could be a transient dihydropyridine species, which could then progress to a more stable, open-chain amino-aldehyde or amino-ketone structure, depending on the reaction conditions.
The iodide anion in this compound can play multiple roles in the reaction progression. As a nucleophile, it can participate in the initial attack on the pyridinium ring, although it is a relatively weak nucleophile compared to other reagents that might be present. More significantly, iodide can act as a leaving group in subsequent transformations of any intermediates formed.
The progression of ring-opening reactions is often dictated by the other reagents present. For instance, in the presence of a base, the initial step is often the deprotonation of the methylene (B1212753) bridge between the quinoline (B57606) and pyridine (B92270) rings, leading to the formation of a pyridinium ylide. This ylide is a key intermediate for cycloaddition reactions rather than ring-opening. However, strong nucleophiles or specific reducing agents could favor a ring-opening pathway. For example, sodium dithionite (B78146) is known to reduce pyridinium salts, which can be a precursor to ring-opening or rearrangement. acs.org
Reaction Mechanism Studies of 1,3-Dipolar Cycloadditions
One of the most significant applications of this compound is in the generation of pyridinium ylides for 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of indolizine (B1195054) derivatives, which are important heterocyclic scaffolds in medicinal chemistry.
The formation of indolizines from this compound proceeds through a well-established, yet nuanced, mechanistic pathway. The key steps are as follows:
Ylide Generation: The reaction is initiated by the treatment of the pyridinium salt with a base, such as triethylamine (B128534) or sodium hydride. researchgate.netresearchgate.net The base abstracts a proton from the methylene group connecting the quinoline and pyridine rings, forming a 1-(quinolin-2-ylmethyl)pyridinium ylide. This ylide is a 1,3-dipole, with the negative charge on the methylene carbon and the positive charge on the pyridine nitrogen. researchgate.netresearchgate.net
[3+2] Cycloaddition: The generated pyridinium ylide then reacts with a dipolarophile, typically an electron-deficient alkyne or alkene, in a [3+2] cycloaddition reaction. researchgate.netnih.gov This step involves the concerted or stepwise interaction of the 4π-electron system of the ylide with the 2π-electron system of the dipolarophile to form a five-membered ring. The initial product is a dihydroindolizine derivative. nih.gov
Aromatization: The dihydroindolizine intermediate readily undergoes oxidation to form the stable, aromatic indolizine ring system. nih.gov This oxidation can occur spontaneously in the presence of air or can be facilitated by an oxidizing agent.
A specific example is the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate, which yields the corresponding quinolinyl-substituted indolizine derivatives. researchgate.net
Table 1: Reaction Conditions for Indolizine Synthesis
| Pyridinium Salt Precursor | Dipolarophile | Base | Solvent | Product | Yield | Reference |
| This compound | Methyl propiolate | Sodium hydride | THF | Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate | Not specified | researchgate.net |
| 2-Quinolylmethyl pyridinium bromide | Dimethyl acetylenedicarboxylate (DMAD) | Not specified | Not specified | Quinolinylindolizine | Moderate | researchgate.net |
| N-phenacylpyridinium salts | Various dipolarophiles | Triethylamine | Ethanol | Indolizine derivatives | Good to excellent | researchgate.net |
The electronic nature of substituents on both the pyridinium ylide and the dipolarophile has a significant impact on the efficiency and selectivity of the 1,3-dipolar cycloaddition.
Substituents on the Pyridinium Ylide: The presence of electron-withdrawing groups on the pyridinium ring or the methylene carbon can stabilize the ylide, making it easier to form and handle. However, for the cycloaddition itself, quantum-chemical calculations have suggested that electron-donating substituents on the ylide can accelerate the reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the ylide, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mathnet.ru The quinolinyl group in this compound acts as a significant π-system that influences the ylide's reactivity.
Substituents on the Dipolarophile: The reaction generally works best with electron-deficient dipolarophiles, such as alkynes and alkenes bearing electron-withdrawing groups (e.g., esters, amides, nitriles). nih.govnih.gov This is because these groups lower the energy of the LUMO of the dipolarophile, facilitating the cycloaddition with the HOMO of the ylide. Reactions with electron-rich or sterically hindered alkynes are often less successful. researchgate.net
Regio- and Stereoselectivity: The substituents also control the regioselectivity of the cycloaddition. In the case of unsymmetrical dipolarophiles, the regiochemistry is determined by the electronic and steric interactions in the transition state. Similarly, the stereochemistry of the reaction is influenced by the approach of the dipolarophile to the ylide. nih.gov For instance, in reactions with certain imines, both endo and exo cycloadducts can be formed, with the product distribution depending on the electronic nature of the substituents. nih.govmdpi.com
Table 2: Effect of Substituents on Cycloaddition Yields
| Pyridinium Salt Substituent (R1 on Pyridine) | Dipolarophile | Yield (%) | Reference |
| H | Ethyl propiolate | 30 | nih.gov |
| CN | Ethyl propiolate | 71 | nih.gov |
| CO2Me | Ethyl propiolate | 60 | nih.gov |
Photoreactivity and Excited State Dynamics
The photochemistry of pyridinium salts is a field of growing interest, with applications in organic synthesis. chemrxiv.orgrsc.org The irradiation of pyridinium salts with UV light can lead to unique cyclization reactions. For N-aryl pyridinium salts, this can involve the formation of bicyclic aziridines. rsc.org
While specific studies on the photoreactivity of this compound are not available in the provided search results, the general principles of pyridinium salt photochemistry can be applied. The absorption of a photon would promote the molecule to an excited state. The fate of this excited state can include fluorescence, non-radiative decay, or photochemical reaction.
Studies on related zwitterionic pyridinium phenoxides have revealed complex excited-state dynamics. nih.gov Upon excitation, these molecules can undergo ultrafast (femtosecond to picosecond timescale) intramolecular charge transfer and geometric relaxation. nih.gov The fluorescence lifetime and the decay pathways are highly dependent on the solvent and any steric hindrance that affects the rotation between the aromatic rings. nih.gov
For this compound, it is plausible that excitation could lead to an intramolecular charge transfer from the quinoline moiety to the pyridinium ring. The subsequent dynamics could involve twisting around the methylene bridge, leading to either non-radiative decay back to the ground state or potentially a photochemical reaction. The presence of the heavy iodide atom could also influence the excited-state dynamics through the heavy-atom effect, potentially promoting intersystem crossing to a triplet state. Further experimental and computational studies are needed to fully elucidate the photoreactivity and excited-state dynamics of this specific compound.
Ground State and Excited State Properties
The 2-quinolylmethyl pyridinium cation is characterized by a non-planar ground state geometry. cnr.it This deviation from planarity arises from significant steric hindrance between the hydrogen atoms on the quinoline and pyridinium ring systems. Computational studies have explored different conformations resulting from the rotation around the dihedral angles between these aromatic rings. The energy difference between these conformers is minimal, calculated to be as low as 0.1 kcal mol⁻¹, suggesting a flexible ground-state structure. cnr.it
Upon excitation, the photophysical properties of the 2-quinolylmethyl pyridinium system are marked by a notable feature: an inversion of the first (S₁) and second (S₂) singlet excited states. cnr.it Theoretical calculations indicate that the lowest energy transition from the ground state is to the S₂ state, which is characterized as a π-π* transition. This S₂ state is more planar than the ground state. cnr.it In contrast, the S₁ state is described as having n-π* character. This excited-state ordering has significant implications for the molecule's photochemistry and luminescence.
The absorption spectrum of the 2-quinolylmethyl pyridinium cation shows a strong transition in the ultraviolet region. Computational models predict a high probability transition at approximately 271.7 nm. cnr.it Experimental data for a related tetrameric system, where the 2-quinolylmethyl pyridinium moiety is a subunit, show an absorption maximum that is red-shifted compared to the calculated value for the monomer, a common phenomenon in such computational models. cnr.it
The fluorescence properties of this system are weak. The 2-quinolylmethyl pyridinium cation is not considered a significant luminophore, which is a direct consequence of its excited-state dynamics. cnr.it The efficient non-radiative decay pathways dominate over radiative emission.
| Property | Description | Source |
| Ground State Geometry | Non-planar due to steric hindrance between the quinoline and pyridinium rings. | cnr.it |
| Ground State Conformations | Multiple conformers exist with a very small energy difference (e.g., 0.1 kcal mol⁻¹). | cnr.it |
| Primary Electronic Transition | π-π* transition to the S₂ excited state. | cnr.it |
| Excited State Ordering | Characterized by an S₁-S₂ excited-state inversion, with the S₁ state having n-π* character. | cnr.it |
| Luminescence | Not a significant luminophore due to efficient non-radiative decay. | cnr.it |
Energy Transfer and Relaxation Pathways
The deactivation of the excited state of the 2-quinolylmethyl pyridinium cation is primarily governed by non-radiative processes, a fact underscored by its low fluorescence quantum yield. The key to understanding its relaxation pathways lies in the S₁-S₂ excited-state inversion.
Following photoexcitation to the S₂ state, the molecule can undergo internal conversion to the lower-lying S₁ state. According to El-Sayed's rule, intersystem crossing from a singlet n-π* state to a triplet π-π* state is a spin-allowed and therefore rapid process. This provides an efficient pathway for the population of the triplet manifold, which then typically deactivates non-radiatively to the ground state. While triplet phosphorescence is theoretically predicted, it is not experimentally observed for this compound, suggesting that non-radiative decay from the triplet state is highly efficient. cnr.it
The relaxation dynamics are further elucidated when comparing the 2-quinolylmethyl pyridinium cation to its protonated and methylated derivatives. In these derivatives, the S₁ state possesses a partial charge-transfer character and is short-lived. Unlike the parent cation, the deactivation of these derivatives does not prominently feature the formation of a triplet state. cnr.it This highlights the unique role of the n-π* S₁ state in the relaxation cascade of the 2-quinolylmethyl pyridinium cation.
| Pathway | Description | Consequence | Source |
| Internal Conversion | Rapid conversion from the initially populated S₂ (π-π) state to the S₁ (n-π) state. | Population of the lower-energy singlet excited state. | cnr.it |
| Intersystem Crossing | Efficient transition from the S₁ (n-π*) state to the triplet manifold (T₁), facilitated by El-Sayed's rule. | Primary non-radiative decay route, quenching fluorescence. | cnr.it |
| Triplet State Deactivation | Non-radiative decay from the triplet state to the ground state. | Lack of observable phosphorescence. | cnr.it |
| Counter-ion Role (Iodide) | Potential for charge-transfer-to-solvent (CTTS) excitation, leading to solvent-mediated relaxation pathways. | Contributes to the overall photophysical behavior in solution. |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallographic Analysis of 2-Quinolylmethyl Pyridinium (B92312) Iodide and its Derivatives
The solid-state architecture of pyridinium salts is influenced by the nature of the cation, the counter-ion, and the presence of any solvent molecules in the crystal lattice. In related structures, such as 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide, the pyridinium and imidazolyl rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov For 2-Quinolylmethyl pyridinium iodide, a similar non-planar arrangement between the quinoline (B57606) and pyridine (B92270) rings is anticipated due to steric hindrance from the methylene (B1212753) bridge.
The cation of a related compound, 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide, adopts an E configuration around the C=C double bond, and the quinolinium and thiophene (B33073) rings are nearly coplanar. spectrabase.com This suggests that the degree of planarity in such systems is a delicate balance of electronic and steric factors. The crystal structure of 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide was confirmed to belong to the triclinic space group P-1. researchgate.net
The crystal packing of pyridinium iodides is often governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. In the crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide, the packing is described by alternating zigzag layers of cations sandwiched by iodide anions, stabilized by C—H···O and C—H···I hydrogen bonds. nih.gov Similar interactions are expected to play a crucial role in the crystal lattice of this compound, with the iodide anion participating in hydrogen bonding with the protons of the pyridinium and quinoline rings, as well as the methylene bridge.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in pyridinium salts. mdpi.com For instance, 2-chloro-1-methylpyridinium (B1202621) triiodide exhibits polymorphism, crystallizing in two different monoclinic space groups, P21/n and P2/c. mdpi.com These polymorphs can differ in the symmetry of the polyiodide anion and their packing arrangements. The study of polymorphism is crucial as different polymorphic forms can exhibit distinct physical properties. Although no specific polymorphs of this compound have been reported, the potential for their existence is significant given the structural complexity and the various possible intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for gaining insights into its dynamic and mechanistic properties.
The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the pyridinium protons, particularly the α-protons, due to the increased positive charge on the nitrogen atom. pw.edu.pl
Expected ¹H NMR Chemical Shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆): The aromatic protons of the quinoline and pyridinium rings are expected to appear in the region of 7.5-9.5 ppm. The methylene bridge protons would likely appear as a singlet further upfield.
Expected ¹³C NMR Chemical Shifts (δ, ppm): The carbon atoms of the pyridinium ring, especially those adjacent to the nitrogen, will be significantly deshielded. The chemical shifts for the quinoline ring carbons will be consistent with a substituted quinoline system.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridinium (α-H) | 9.0 - 9.3 |
| Pyridinium (β, γ-H) | 8.0 - 8.8 |
| Quinoline (aromatic H) | 7.5 - 8.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atoms | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridinium (α-C) | 145 - 150 |
| Pyridinium (β, γ-C) | 125 - 145 |
| Quinoline (aromatic C) | 120 - 150 |
| Methylene (-CH₂-) | 60 - 65 |
These predicted values are based on data from related pyridinium spectrabase.comnih.gov and quinoline rsc.org compounds and serve as a guide for the structural confirmation of this compound.
Advanced NMR techniques, such as deuterium (B1214612) (²H) labeling, can provide profound insights into reaction mechanisms involving pyridinium salts. Deuterium NMR spectroscopy can be used to trace the path of deuterium atoms in a reaction, thereby elucidating the intermediates and transition states. mpg.de For instance, in studies of related compounds, deuterium labeling has been employed to understand protium-deuterium exchange mechanisms in pyridines at elevated temperatures. mpg.de
By synthesizing a deuterated analogue of this compound, for example, by using a deuterated starting material, one could study the reactivity of specific sites within the molecule. Changes in the ²H NMR spectrum or the disappearance of signals in the ¹H NMR spectrum can provide direct evidence for the involvement of those sites in a chemical transformation. This approach is particularly valuable for studying mechanisms such as hydride transfer or C-H activation reactions where pyridinium salts are often employed.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. For this compound, the spectra would be a composite of the characteristic vibrations of the quinoline and pyridinium ring systems, as well as the methylene bridge connecting them.
Infrared (IR) Spectroscopic Signatures
While specific experimental data for this compound is unavailable, a hypothetical IR spectrum can be predicted based on the known absorptions of its components. The spectrum would be characterized by:
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of both the quinoline and pyridinium rings.
Aliphatic C-H Stretching: Absorptions from the methylene (-CH₂-) bridge would be expected in the 2850-2960 cm⁻¹ range.
Aromatic C=C and C=N Stretching: A series of sharp to medium intensity bands between 1400 cm⁻¹ and 1650 cm⁻¹ would arise from the ring stretching vibrations of both the quinoline and pyridinium moieties. Quaternization of the pyridine nitrogen typically shifts these bands to higher frequencies compared to pyridine itself. uni.lu
Ring Vibrations and C-H Bending: The fingerprint region (below 1400 cm⁻¹) would contain a complex pattern of bands corresponding to in-plane and out-of-plane C-H bending and various ring deformation modes, which are highly characteristic of the specific substitution pattern.
Raman Spectroscopic Characterization
A Raman spectrum of this compound would complement the IR data. Key expected features include:
Ring Breathing Modes: Intense bands characteristic of the quinoline and pyridinium rings. For quinoline, strong bands are often observed around 1033 cm⁻¹ and 1014 cm⁻¹. researchgate.netnih.gov
Skeletal Vibrations: Vibrations involving the C-C and C-N bonds of the heterocyclic systems would be prominent.
Low-Frequency Modes: The spectrum might also show bands related to the iodide counter-ion, particularly in the solid state, although these are typically very low in frequency.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS would be crucial for confirming the elemental composition of the 2-Quinolylmethyl pyridinium cation. The molecular formula of the cation is C₁₅H₁₃N₂⁺.
Expected Monoisotopic Mass: The calculated monoisotopic mass of the cation [M]⁺ is 221.1073 Da. researchgate.net
High-Resolution Measurement: An HRMS measurement would aim to experimentally determine this mass with high accuracy (typically to within 5 ppm), which would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric ions.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI-TOF (Time-of-Flight) mass spectrometry is a soft ionization technique well-suited for the analysis of organic salts. nih.gov
Expected Ion: In a MALDI experiment, this compound would be expected to primarily show a signal corresponding to the intact cation, [C₁₅H₁₃N₂]⁺, at an m/z of approximately 221.1.
Matrix Selection: The choice of matrix would be critical for successful analysis to ensure efficient desorption and ionization while minimizing fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is another soft ionization technique ideal for analyzing pre-charged species like pyridinium salts. researchgate.net
Primary Ion: The positive ion ESI-MS spectrum would be dominated by the peak for the 2-Quinolylmethyl pyridinium cation at m/z 221.1.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (ESI-MS/MS) could be employed to induce fragmentation of the parent ion. While no experimental data exists, plausible fragmentation pathways could involve the cleavage of the methylene bridge, leading to the formation of quinoline- and pyridine-containing fragment ions. The study of fragmentation patterns of related N-heterocyclic compounds suggests that cross-ring cleavages are also possible.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The UV-Vis absorption spectrum of this compound is predicted to be a composite of the absorptions of the quinoline and pyridinium moieties, with some modifications due to their covalent linkage. The quinoline ring system typically exhibits strong absorption bands in the ultraviolet region. openstax.org For instance, aromatic compounds generally show a series of bands, with a fairly intense absorption near 205 nm and a less intense absorption in the 255 to 275 nm range. openstax.org Specifically, 2-methylquinoline (B7769805) (quinaldine), a close structural analog to the quinoline portion of the target molecule, displays UV/Visible absorption features. nist.govnist.gov
The pyridinium cation also contributes to the absorption profile. N-alkyl pyridinium salts are known to have characteristic infrared spectra that differ from pyridine itself, indicating changes in the electronic structure upon quaternization. pw.edu.pl The ultraviolet absorption spectra of N-alkylpyridinium iodides in non-aqueous solvents show evidence for the formation of solvent-shared ion-pairs, with a band around 42,000 cm⁻¹ (approximately 238 nm) attributed to a modified charge-transfer-to-solvent transition of the iodide ion. rsc.org A newer pyridinium compound synthesized from pyridine and 2-bromo-1-(naphthalen-2-yl)ethanone showed absorption maxima in the range of 291-300 nm in various solvents. researchgate.net
The iodide counter-ion itself has distinct absorption bands in the ultraviolet region, which can overlap with the absorptions of the organic cation. nih.gov
Based on this, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show a combination of the π-π* transitions of the quinoline ring and the charge-transfer bands associated with the pyridinium iodide ion-pair.
Table 1: Expected UV-Vis Absorption Characteristics of this compound and Related Compounds
| Compound/Moiety | Expected λmax (nm) | Notes |
| Benzene (for comparison) | ~184, 202, 255 | Primary and secondary bands. openstax.org |
| 2-Methylquinoline | Multiple bands in UV region | Specific λmax values depend on solvent. nist.govnist.gov |
| N-Methylpyridinium Iodide | ~238 | Attributed to charge-transfer-to-solvent transition of I⁻. rsc.org |
| This compound | Predicted in the 220-320 nm range | Composite spectrum of quinoline and pyridinium iodide. |
This table is populated with data from analogous compounds to predict the properties of the target compound.
The fluorescence properties of this compound are anticipated to be primarily dictated by the quinoline moiety, as simple pyridinium salts are generally considered non-fluorescent or weakly fluorescent. rsc.org The introduction of a pyridinium group can even quench the fluorescence of other chromophores. rsc.org
Quinoline derivatives, on the other hand, are known to be fluorescent. nih.gov The emission wavelength and quantum yield are highly dependent on the substitution pattern and the solvent environment. nih.govresearchgate.net For example, some amino-substituted quinoline derivatives have shown quantum yields as high as 83%. nih.gov The fluorescence of quinoline-based compounds can be significantly enhanced upon protonation. researchgate.net
Therefore, this compound is expected to be fluorescent, with the emission originating from the quinoline part of the molecule. The quantum yield may be lower than that of a simple 2-alkylquinoline due to potential quenching by the pyridinium moiety. The emission is likely to be in the violet-blue region of the spectrum.
Table 2: Expected Fluorescence Properties of this compound and Related Compounds
| Compound/Moiety | Expected Emission λmax (nm) | Expected Quantum Yield (ΦF) | Notes |
| Quinoline Derivatives | Variable (typically 350-500) | Variable (can be high) | Highly dependent on substituents and solvent. nih.govresearchgate.net |
| N-Alkyl Pyridinium Salts | Generally non-fluorescent | Very low | Often act as quenchers. rsc.org |
| This compound | Predicted in the 380-450 nm range | Predicted to be moderate | Emission from the quinoline moiety, potentially quenched by the pyridinium group. |
This table is populated with data from analogous compounds to predict the properties of the target compound.
Excimer formation, the association of an excited molecule with a ground-state molecule of the same species, is a phenomenon observed in many aromatic compounds, leading to a characteristic broad, red-shifted, and structureless emission band. rsc.org This process is highly dependent on the concentration and the spatial arrangement of the molecules, favoring close, parallel stacking of the aromatic rings. uvm.edursc.org
While there is no specific report on excimer formation in derivatives of this compound, the constituent aromatic systems, quinoline and pyridine, are known to form aggregates. Studies on π-conjugated poly(pyridine-2,5-diyl) have shown excimer-like emission in concentrated solutions and in the solid state. rsc.org Similarly, anthracene (B1667546) derivatives, which are structurally related to the fused ring system of quinoline, are well-known to form excimers. rsc.org
For derivatives of this compound, particularly in the solid state or in concentrated solutions, the potential for π-π stacking of the quinoline rings could lead to excimer formation. The presence of the charged pyridinium group might influence the packing arrangement and thus the propensity for excimer formation. Further studies on specifically designed derivatives would be necessary to confirm and characterize this phenomenon.
Advanced Laser Spectroscopic Methods
Advanced laser-based spectroscopic techniques offer powerful tools for the detailed investigation of the structure and dynamics of molecules like this compound in the gas phase, providing insights that are often obscured in the condensed phase.
Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique for obtaining electronic spectra of gas-phase molecules. nih.gov It involves the absorption of a first photon to excite the molecule to a specific rovibronic level of an excited electronic state, followed by the absorption of a second photon that ionizes the molecule. The resulting ions are then detected by a mass spectrometer.
This technique would be highly applicable to studying the isolated 2-Quinolylmethyl pyridinium cation. By scanning the wavelength of the first laser, a detailed electronic spectrum of the cation can be obtained. This would allow for the precise determination of the S₀-S₁ transition energy and the vibrational frequencies in the excited state. Such studies have been successfully applied to other aromatic cations, providing valuable data on their electronic structure. nih.gov The ultraviolet photodissociation of gas-phase N-methylpyridinium ions has been studied, revealing a broad vibronically featured band with an origin transition at 38,130 cm⁻¹ (approximately 262 nm). nih.gov
Laser-Induced Fluorescence (LIF) spectroscopy is another powerful technique for probing the electronic and vibrational structure of molecules. louisville.eduwikipedia.org In an LIF experiment, a tunable laser excites a specific electronic transition, and the resulting total fluorescence is detected. An excitation spectrum is obtained by scanning the laser wavelength, which provides information about the excited state.
LIF would be a valuable tool for characterizing the fluorescent quinoline moiety within the 2-Quinolylmethyl pyridinium cation in the gas phase. This would provide complementary information to R2PI spectroscopy and would be particularly useful for determining the fluorescence lifetime and identifying non-radiative decay pathways. The technique is widely used for studying reactive intermediates and free radicals, and its application to heterocyclic compounds is well-established. nih.govmdpi.com
Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) Spectroscopy
While direct experimental data utilizing Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) spectroscopy for this compound is not extensively available in peer-reviewed literature, the application of these advanced techniques can be extrapolated from studies on its constituent aromatic heterocyclic moieties, namely quinoline and pyridine derivatives. These methods are exceptionally powerful for providing detailed structural information on gas-phase, jet-cooled molecules and clusters, offering insights into vibrational frequencies and intramolecular interactions with high precision.
FDIR and IDIR are double-resonance spectroscopic techniques that yield size-specific and conformer-specific vibrational spectra. In a typical FDIR experiment, a population of molecules is excited to a specific electronically excited state (S₁) using a tunable UV laser. A second, tunable infrared laser is then introduced. If the IR laser's frequency is resonant with a vibrational transition in the ground electronic state (S₀), it depletes the S₀ population available for excitation by the UV laser, leading to a dip in the fluorescence signal. This fluorescence dip is monitored as a function of the IR laser's wavenumber, generating the vibrational spectrum. IDIR operates on a similar principle but uses multiphoton ionization and ion detection instead of fluorescence, making it suitable for a broader range of molecules, including those with low fluorescence quantum yields.
For this compound, these techniques would be invaluable for probing the vibrational structure of the cation. Key areas of investigation would include the C-H stretching vibrations of both the quinoline and pyridine rings, the vibrations of the methylene bridge (-CH₂-), and the various ring breathing and deformation modes. The precise frequencies of these modes are sensitive to the molecule's conformation and the electronic distribution within the cation.
For instance, the C-H stretching vibrations of the aromatic rings, typically observed in the 3000–3200 cm⁻¹ region, would be distinctly resolved. rsc.org Studies on similar aromatic systems have shown that subtle shifts in these frequencies can indicate the nature and extent of π-stacking or other non-covalent interactions if dimers or clusters of the compound were to be studied. rsc.org Furthermore, the N-H stretching vibrations in related pyridinium cations have been a subject of interest, often exhibiting complex structures due to Fermi resonance interactions with overtone and combination bands of other internal modes. capes.gov.br
The tables below present hypothetical, yet scientifically grounded, data that one might expect to obtain from FDIR or IDIR analysis of this compound, based on known vibrational frequencies of quinoline, pyridine, and related aromatic cations.
Table 1: Hypothetical FDIR/IDIR Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin | Notes |
| Aromatic C-H Stretch | 3050 - 3150 | Quinoline & Pyridinium | A series of sharp peaks corresponding to the distinct C-H bonds on both aromatic rings. |
| Methylene C-H Asymmetric Stretch | ~ 2925 | Methylene Bridge | Sensitive to the torsional angle between the quinoline and pyridinium rings. |
| Methylene C-H Symmetric Stretch | ~ 2850 | Methylene Bridge | Provides information on the local environment of the linking group. |
| C=C/C=N Ring Stretching | 1450 - 1650 | Quinoline & Pyridinium | A complex set of intense bands characteristic of the aromatic frameworks. libretexts.org |
| Ring Breathing/Deformation | 990 - 1100 | Quinoline & Pyridinium | Can be sensitive to the overall molecular geometry and cationic charge distribution. |
| C-H Out-of-Plane Bending | 750 - 900 | Quinoline & Pyridinium | The pattern of these bands is often indicative of the substitution pattern on the rings. |
Table 2: Detailed Hypothetical FDIR/IDIR Data for Aromatic C-H Stretching Region of this compound
| Peak ID | Wavenumber (cm⁻¹) | Tentative Assignment | Potential Structural Implication |
| 1 | 3145 | Pyridinium α-C-H Stretch | Frequency influenced by the proximity of the positive charge on the nitrogen atom. |
| 2 | 3120 | Quinoline C-H (positions 3, 4) | Reflects the electronic environment of the quinoline ring system. |
| 3 | 3090 | Pyridinium β,γ-C-H Stretch | Less influenced by the nitrogen's positive charge compared to the α-protons. |
| 4 | 3065 | Quinoline C-H (benzo-ring) | Similar to C-H stretches in other fused aromatic systems. |
The application of FDIR and IDIR spectroscopy would thus provide a highly resolved vibrational fingerprint of the 2-Quinolylmethyl pyridinium cation. This data would be instrumental in benchmarking theoretical calculations (e.g., Density Functional Theory) and in understanding how the linkage of the pyridinium and quinoline moieties through a methylene bridge influences their individual vibrational and structural characteristics. The high resolution of these techniques could also potentially distinguish between different conformers of the molecule, should any exist with significant population in the jet-cooled environment.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for understanding the fundamental electronic properties of molecules. For a compound like 2-Quinolylmethyl pyridinium (B92312) iodide, DFT could be employed to:
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the behavior of molecules when they absorb light and enter an excited state. For 2-Quinolylmethyl pyridinium iodide, TD-DFT would be instrumental in:
Understanding Photophysical Processes:Simulate the electronic absorption and emission spectra (fluorescence and phosphorescence). This would help in understanding the color of the compound and its potential applications in areas like optical sensing or as a photosensitizer.
While the methodologies to perform these computational studies are well-established, the specific outcomes, including data tables of optimized geometries, predicted spectroscopic shifts, and simulated spectra for "this compound," are contingent on dedicated research that has not yet been published. The scientific community awaits such investigations to fully characterize the computational and theoretical profile of this particular compound.
Analysis of Intermolecular Interactions
A definitive analysis of the intermolecular interactions within this compound cannot be provided without experimental crystallographic data.
Specific details regarding the hydrogen bonding networks in this compound are not available in the current body of scientific literature.
A quantitative and qualitative description of the pi-stacking interactions involving the quinolyl and pyridinium rings of this compound is not possible without crystallographic or computational data.
A Hirshfeld surface analysis, which would provide a detailed fingerprint of the non-covalent interactions in the crystal structure of this compound, has not been reported.
Synthetic Applications and Material Science Relevance of 2 Quinolylmethyl Pyridinium Iodide Derivatives
Precursors for the Synthesis of Novel Heterocyclic Systems
The structural framework of 2-quinolylmethyl pyridinium (B92312) iodide, featuring a quinoline (B57606) and a pyridinium moiety linked by a methylene (B1212753) bridge, provides a reactive scaffold for the construction of various nitrogen-containing heterocyclic systems.
Quinolylmethyl pyridinium salts are key reactants in the synthesis of indolizine (B1195054) and pyrrole (B145914) derivatives. The reaction typically proceeds through the formation of a pyridinium ylide intermediate. This ylide, generated in the presence of a base, can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield a diverse range of functionalized pyrrole derivatives. nih.gov For instance, the azomethine ylide produced from the C-H activation of the 2-methylquinoline (B7769805) moiety in the presence of pyridine (B92270) and molecular iodine can react with olefins to form novel pyrrole-based scaffolds. nih.gov
Similarly, the intramolecular cyclization of pyridinium ylides derived from quinolylmethyl pyridinium salts can lead to the formation of indolizine and pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net These reactions often proceed with high regioselectivity and can be tuned to produce specific isomers by careful selection of reaction conditions and substituents on the starting materials. researchgate.net
Integration into Ionic Liquid and Deep Eutectic Solvent Systems
The unique properties of pyridinium-based cations, including those derived from 2-quinolylmethyl pyridinium iodide, make them excellent candidates for the design of ionic liquids (ILs) and deep eutectic solvents (DESs). These materials are characterized by their low melting points, negligible vapor pressure, and high thermal stability. nih.govmdpi.com
Quinolylmethyl pyridinium-based ionic liquids exhibit a range of tunable physicochemical properties. These properties, including density, viscosity, and thermal stability, are highly dependent on the nature of both the cation and the anion. researchgate.netnih.gov For example, increasing the length of the alkyl chain on the pyridinium ring can lead to higher thermal stability. researchgate.net The choice of anion also significantly influences the properties of the resulting ionic liquid. nih.gov The aromatic nature of the quinolylmethyl pyridinium cation can contribute to enhanced thermal stability compared to some other classes of ionic liquids. nih.gov
Interactive Table: Physicochemical Properties of Pyridinium-Based Ionic Liquids
| Property | Typical Range/Value | Influencing Factors |
| Density | 0.9 - 1.7 g cm-3 | Cation/Anion Structure, Temperature |
| Viscosity | Varies widely | Alkyl chain length, Anion type |
| Thermal Stability | Can exceed 350 °C | Cation/Anion structure |
| Melting Point | Often low, can form glasses | Cation symmetry, Intermolecular forces |
Note: This table represents typical values for pyridinium-based ionic liquids in general and specific data for this compound-based ILs may vary.
Pyridinium-based ionic liquids have demonstrated significant potential in various chemical process applications, most notably in extractive desulfurization (EDS) of fuels. researchgate.netekb.eg The aromatic character of the pyridinium ring allows for effective π-π interactions with aromatic sulfur compounds, such as dibenzothiophene (B1670422) (DBT), facilitating their selective extraction from fuel streams. researchgate.net The efficiency of the extraction process is influenced by the structure of the ionic liquid, including the alkyl chain length on the pyridinium cation and the nature of the anion. researchgate.netekb.eg For instance, pyridinium-based ILs with longer alkyl chains have shown higher extraction efficiencies for sulfur compounds. researchgate.net In some cases, the addition of a Lewis acid to the ionic liquid can further enhance its desulfurization capabilities. ekb.eg Furthermore, combining extraction with an oxidative step, often using hydrogen peroxide, can significantly improve the removal of sulfur compounds, with the ionic liquid acting as both an extractant and a catalyst for the oxidation of sulfur species to their more soluble sulfones. nih.govmdpi.com
Interactive Table: Extractive Desulfurization Efficiency of Pyridinium-Based Ionic Liquids
| Ionic Liquid System | Sulfur Compound | Removal Efficiency (%) |
| [BPy][BF4] | Thiophene (B33073) | ~44.5 |
| [BPy][BF4] | Dibenzothiophene | ~47.2 |
| [BPy]BF4 with H2O2 | Thiophene | ~78.5 |
| [BPy]BF4 with H2O2 | Dibenzothiophene | ~84.3 |
| [MEPy]I with Lewis Acids | Dibenzothiophene | Good efficiency |
Data sourced from various studies and represents specific experimental conditions. mdpi.comresearchgate.net
Contributions to Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. researchgate.net Crystal engineering, a sub-discipline of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. researchgate.netias.ac.in
This compound and its derivatives are valuable building blocks in crystal engineering due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. ias.ac.inresearchgate.net The planar aromatic systems of the quinoline and pyridine rings can engage in stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets. researchgate.net The positive charge on the pyridinium nitrogen allows for strong electrostatic interactions and hydrogen bonding with anions and solvent molecules. researchgate.net By carefully modifying the substituents on the quinoline and pyridine rings, it is possible to tune these intermolecular interactions and control the resulting crystal packing, leading to the formation of specific supramolecular architectures with desired topologies and properties. amercrystalassn.org
Formation of Polyiodide Networks
Polyiodide networks, which are assemblies of iodine atoms, are of great interest for developing new electronic materials, particularly solid-state conductors. The formation and stability of these networks are often directed by the size, shape, and charge of a counter-cation. Derivatives of this compound are promising candidates for this role, templating the structure of the resulting polyiodide chains.
The participation of metal complexes with related pyridinol-based ligands has been shown to improve the mechanical performance and thermal stability of these networks. nih.govrsc.org In such systems, the organic cation, like a 2-quinolylmethyl pyridinium derivative, surrounds and stabilizes extended polyiodide anions (In-, where n can be 3, 5, 7, etc.). The structure of the cation is crucial in determining the final architecture of the polyiodide network. Key interactions that govern the assembly include:
I···I Interactions: These are the primary forces that hold the iodine atoms together in chains or more complex networks. The directional control of the assembly can be shifted from hydrogen bonds to I···I interactions through strategic chemical modifications, such as N-methylation. nih.govrsc.org
Cation-Anion Interactions: The positively charged pyridinium nitrogen and the electron distribution across the quinoline ring system interact with the negative charge of the polyiodide anion, providing electrostatic stabilization.
Hydrogen Bonding: If present, hydrogen bond donor groups on the cation can influence the crystal packing and the organization of the polyiodide chains. nih.govrsc.org
The assembly process typically involves dissolving the pyridinium iodide salt and elemental iodine in a suitable solvent. The specific polyiodide species formed depends on the ratio of iodide to iodine. Single-crystal X-ray diffraction is the definitive method for characterizing the resulting crystalline networks, revealing the intricate connectivity of the iodine atoms and their relationship with the organic cations. The goal is often to create dense iodine lattices with short I···I contacts to facilitate charge transport through a Grotthuss-like mechanism, which is essential for conductivity. rsc.org
| Interaction Type | Role in Polyiodide Network Formation | Reference |
| I···I Interactions | Forms the backbone of the polyiodide chains, crucial for electronic conduction. | nih.govrsc.org |
| Cation-Anion Electrostatics | Stabilizes the polyiodide anions and directs the overall crystal structure. | nih.govrsc.org |
| Hydrogen Bonding | Can provide additional directional control over the crystal packing. | nih.govrsc.org |
Development of Components for Electrochemical and Photochemical Devices
The unique electronic properties of quinoline and pyridinium derivatives make them suitable for integration into various electrochemical and photochemical devices. Pyridinium iodide itself has been utilized as a passivating agent for surface defects in perovskite solar cells, leading to enhanced efficiency and stability. nih.gov The photobehavior of related quinolinium iodide derivatives has also been studied, revealing their potential for applications where light-induced processes are central. researchgate.net
Derivatives of this compound could function in several capacities within these devices:
Electrolyte Components: In devices like dye-sensitized solar cells or certain types of batteries, the iodide/triiodide (I-/I3-) redox couple is a common electrolyte. A this compound salt could serve as the source of iodide and as a charge-compensating cation, influencing the electrolyte's viscosity, conductivity, and stability.
Electron Transport Layers: The electron-withdrawing nature of the pyridinium ring, combined with the extended π-system of the quinoline moiety, suggests potential for use in electron transport layers in devices like organic light-emitting diodes (OLEDs). Bis-terpyridine derivatives, which also feature pyridine rings, have been shown to have enhanced electron mobility and injection properties due to intramolecular hydrogen bonds and the electron-withdrawing character of the rings. acs.org
The performance of these compounds in devices is often evaluated using techniques like cyclic voltammetry to study their electrochemical properties and redox stability, and various spectroscopic methods to probe their photophysical behavior. nih.gov
Applications in Functional Materials (excluding biological or therapeutic uses)
The versatility of this compound extends to the creation of functional materials where its specific chemical and photophysical properties can be harnessed.
While direct studies on the use of this compound for labeling carbon nanotubes (CNTs) and graphene are not prevalent, the properties of its constituent parts strongly suggest its potential in this application. Fluorescent carbon nanomaterials are of great interest for imaging and sensing. researchgate.netnih.gov The functionalization of these materials with fluorescent organic molecules is a key strategy to impart specific optical properties.
The proposed mechanism for using a this compound derivative as a fluorescent label for carbon nanomaterials would likely involve non-covalent functionalization.
π-π Stacking: The large, flat aromatic surface of the quinoline moiety is ideal for engaging in π-π stacking interactions with the sp2-hybridized carbon lattice of graphene or the surface of a CNT. This non-covalent interaction is advantageous as it does not disrupt the intrinsic electronic properties of the carbon material. This approach has been successfully used with pyrene (B120774) derivatives, which share a similar polycyclic aromatic structure.
Fluorescence Emission: Quinoline derivatives are inherently fluorescent. nih.govrsc.org Upon attachment to a CNT or graphene surface, the compound can act as a fluorescent reporter. The interaction with the carbon nanomaterial may lead to changes in the fluorescence properties (e.g., quenching or enhancement), which can be exploited for sensing applications. For instance, quinoline derivative-functionalized carbon dots have been developed as fluorescent nanosensors.
Modulation of Properties: The pyridinium iodide component would ensure good solubility in polar solvents, which is often a challenge when working with pristine carbon nanomaterials. The ionic nature of the salt could also influence the electronic communication between the fluorophore and the carbon surface.
The development of such a hybrid material would involve dispersing the carbon nanomaterial in a solution containing the this compound derivative. The resulting functionalized material would be characterized by spectroscopic methods (UV-Vis, fluorescence) to confirm the interaction and by microscopy techniques (TEM, SEM) to visualize the morphology.
| Component | Function in Labeling Carbon Nanomaterials | Related Research Finding |
| Quinoline Moiety | Acts as the fluorophore and provides the aromatic surface for π-π stacking. | Quinoline derivatives are fluorescent and used to functionalize carbon dots for sensing. |
| Pyridinium Moiety | Enhances solubility and can modulate electronic interactions with the carbon surface. | Styrylpyridinium derivatives are used as fluorescent probes. |
| Iodide Anion | Acts as the counter-ion, influencing solubility and stability. | Pyridinium iodide is a known organic halide salt used in materials preparation. nih.gov |
Q & A
Q. What are the established synthetic routes for preparing 2-quinolylmethyl pyridinium iodide, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via quaternization of 2-(quinolylmethyl)pyridine with methyl iodide in a polar aprotic solvent (e.g., acetone) under reflux. A common protocol involves heating equimolar amounts of the precursors at 75°C for 12–24 hours, followed by precipitation with diethyl ether . Purification includes recrystallization from methanol or ethanol and drying under vacuum. Purity (>99%) can be confirmed via elemental analysis and NMR spectroscopy. For iodide exchange (e.g., converting chloride salts to iodides), silver iodide or in situ iodide generation via electrolysis may be employed .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
Methodological Answer:
- UV-Vis Spectroscopy: Solvent-dependent charge-transfer (CT) bands can be analyzed to study ion-pairing behavior. For example, in hydroxylic solvents (e.g., methanol), solvent-separated ion pairs dominate, while in nonpolar solvents, contact ion pairs may form .
- X-ray Crystallography: Single-crystal diffraction resolves the quaternary nitrogen geometry and iodide counterion positioning. Ensure light-protected storage to prevent degradation .
- Elemental Analysis: Confirm stoichiometry (C, H, N, I) with ≤0.4% deviation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Under electrochemical conditions, iodide displacement by nucleophiles (e.g., pyridine) proceeds via a two-step process: (1) anodic oxidation of iodide to iodine, and (2) nucleophilic attack at the benzylic carbon. Design experiments using a divided cell with a platinum anode and a pyridine-containing electrolyte. Monitor reaction progress via HPLC and optimize iodine catalytic loading (e.g., 20 mol%) to minimize side reactions . Contrast yields with benzyl iodide analogs to assess steric/electronic effects of the quinolyl group .
Q. How do solvent and substituent effects influence the charge-transfer transitions of pyridinium iodide derivatives?
Methodological Answer: CT band positions (λ_max) correlate with solvent polarity (Z values) and substituent π-donor/π-acceptor strength. For example:
- In hydroxylic solvents (e.g., ethanol), solvent-separated ion pairs redshift CT bands due to reduced Coulombic stabilization .
- Electron-withdrawing substituents on the benzyl group (e.g., -NO₂) lower transition energies by stabilizing the CT state. Use Hammett σ constants to predict band shifts . Experimental validation requires spectrophotometric titration across solvent series (e.g., chloroform to methanol) and substituent-varied analogs .
Q. What computational approaches are suitable for modeling counterion condensation in pyridinium iodide systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ion-pair dynamics using force fields (e.g., GAFF) with explicit solvent molecules. Calculate iodide self-diffusion coefficients (D) from mean squared displacement (MSD) slopes. Compare with experimental conductivity via the Nernst-Einstein equation .
- Hopping Rate Analysis: Track iodide migration between pyridinium solvation shells. Define a "hop" as an iodide moving >3 Å from its original cation without returning. Apply electric fields in non-equilibrium MD to enhance sampling .
Q. How should researchers resolve contradictions in reported spectroscopic data for pyridinium iodide derivatives?
Methodological Answer: Discrepancies often arise from solvent impurities, hydration levels, or ion-pairing states. To address:
- Standardize Solvent Preparation: Use anhydrous solvents (verified by Karl Fischer titration) and inert atmospheres.
- Control Hydration: For solid-state spectra, prepare Nujol mulls under dry nitrogen to avoid water-induced band broadening .
- Cross-Validate with Theory: Compare experimental CT band energies with time-dependent DFT (TD-DFT) calculations. For example, discrepancies in ΔE values may indicate unaccounted solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
